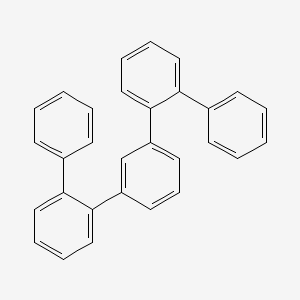

m-Terphenyl, 2,2''-diphenyl-

Description

Structure

3D Structure

Properties

CAS No. |

5660-37-7 |

|---|---|

Molecular Formula |

C30H22 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1,3-bis(2-phenylphenyl)benzene |

InChI |

InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |

InChI Key |

PJHQBYBCLZCZNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Terphenyl and Its Derivatives

Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. These methods are instrumental in the construction of complex aryl architectures like m-terphenyls.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. The synthesis of biaryl phosphines, for instance, has been achieved through palladium-catalyzed Suzuki coupling of ortho-brominated phosphine (B1218219) oxides with arylboronic acids. liv.ac.uk A similar strategy can be envisioned for m-terphenyl (B1677559) derivatives. Another approach involves the denitrogenative Hiyama coupling of arylhydrazine with an organosilane, catalyzed by palladium. derpharmachemica.com

| Reactants | Catalyst System | Conditions | Product | Yield |

| 1,3-Dichloroarene, Aryl Magnesium Bromide | Palladium Catalyst | Not Specified | m-Terphenyl | Not Specified derpharmachemica.com |

| Arylhydrazine, Triethoxy(phenyl)silane | Palladium Catalyst | Not Specified | m-Terphenyl | Not Specified derpharmachemica.com |

| OPR2(o-C6H4X) (R=Ph, t-Bu; X=Br, I), Arylboronic acids | Pd(dba)2 / PPh3 | Dioxane, 105 °C | Biaryl phosphine oxides | Varies liv.ac.uk |

This table showcases representative palladium-catalyzed reactions for the synthesis of m-terphenyls and related biaryl compounds.

Nickel-Catalyzed Pathways

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed Suzuki-type reactions of chlorobenzene (B131634) derivatives with phenylboronic acid have been reported. rsc.org Furthermore, unsymmetrical terphenyl derivatives have been prepared through sequential nickel-catalyzed cross-coupling reactions involving alkyl biphenylsulfonates and aryl Grignard reagents. researchgate.net The Kumada coupling, which utilizes a Grignard reagent, is another key nickel-catalyzed transformation for forming aryl-aryl bonds.

| Reactants | Catalyst System | Conditions | Product | Yield |

| Chlorobenzene derivative, Phenylboronic acid | Nickel catalyst, Ferrocenylmethylphosphine ligand | K3PO4, THF | Biphenyl (B1667301) derivative | Not Specified rsc.org |

| Alkyl biphenylsulfonates, Aryl Grignard reagents | Nickel catalyst | Not Specified | Unsymmetrical terphenyls | Good researchgate.net |

| Aryl Zinc Chlorides, Haloarenes | Heterogeneous Ni on charcoal | Microwave irradiation | Biphenyl derivatives | 75-95% rsc.org |

This table illustrates various nickel-catalyzed routes for the synthesis of terphenyl and biphenyl structures.

Other Transition Metal-Mediated Syntheses

While palladium and nickel are the most common, other transition metals can also mediate the synthesis of m-terphenyls. Low-coordinate transition metal complexes bearing bulky m-terphenyl ligands have been synthesized via metathesis reactions between an aryl lithium dimer and a transition metal dihalide. nottingham.ac.uk These complexes, involving metals such as manganese, iron, and cobalt, are of interest for catalysis and small molecule activation. nottingham.ac.uk

| Reactants | Metal Reagent | Conditions | Product |

| [2,6-Ar2C6H3Li]2, MX2 (M=Mn, Fe, Co) | Transition Metal Dihalide | Toluene (B28343)/THF | Low-coordinate m-terphenyl metal complex |

| [2,6-Mes2C6H3Li]2, AgOCN | Silver(I) cyanate | Not Specified | Mononuclear argentate salt |

| (2,6-Mes2C6H3)2Fe, Group 11 metal source | Group 11 Metal (Cu, Ag, Au) | Metathesis | Dimeric group 11 m-terphenyl complexes |

This table provides examples of other transition metal-mediated syntheses relevant to m-terphenyl chemistry.

Non-Classical Synthetic Routes

Beyond traditional cross-coupling, innovative synthetic strategies have been developed for accessing m-terphenyl frameworks. These non-classical routes often involve unique reaction cascades and reactive intermediates.

Ring Transformation Reactions of Heterocyclic Precursors

A notable non-classical approach is the ring transformation of heterocyclic compounds. For instance, functionalized m-terphenyls can be synthesized in high yields by the carbanion-induced ring transformation of 2H-pyran-2-ones at room temperature without the need for a metal catalyst. derpharmachemica.com This method involves the attack of a carbanion on the pyran-2-one, leading to an intramolecular cyclization and subsequent aromatization to form the central benzene (B151609) ring of the m-terphenyl. derpharmachemica.com Ultrasound assistance has been shown to accelerate this process. researchgate.nettandfonline.com Another example is the [C4+C2] ring transformation of pyrylium (B1242799) salts with α-sulfinylacetaldehydes to generate highly substituted meta-terphenyls. preprints.orgmdpi.com

| Heterocyclic Precursor | Reagent | Conditions | Product |

| 6-Aryl-2H-pyran-2-ones | Propiophenone (B1677668) (carbanion source) | Room Temperature | Functionalized m-terphenyls derpharmachemica.com |

| 6-Aryl-5-methyl-2H-pyran-2-ones | Functionalized ketones | Basic conditions, Ultrasound | Functionally crowded m-terphenyls tandfonline.com |

| 2,4,6-Triarylpyrylium salts | α-Sulfinylacetaldehydes | Not Specified | Sulfinyl-functionalized meta-terphenyls preprints.orgmdpi.com |

This table summarizes ring transformation reactions for the synthesis of m-terphenyl derivatives.

Aryne Chemistry-Enabled Syntheses

Arynes are highly reactive intermediates that have found increasing use in organic synthesis. osti.gov Their application in the synthesis of polyphenylenes is an area of active research. While direct aryne polymerization to form poly(ortho-phenylene)s has been demonstrated, the controlled synthesis of specific isomers like m-terphenyls via aryne chemistry presents a sophisticated challenge. acs.org Palladium-catalyzed annulation of arynes is a powerful method for constructing polycyclic aromatic hydrocarbons. osti.gov The generation of arynes from o-silylaryl triflates under mild conditions has significantly expanded the scope of aryne chemistry. osti.govresearchgate.net

| Aryne Precursor | Reaction Type | Catalyst/Conditions | Product Type |

| o-Silylaryl triflates | Cycloaddition | Not Specified | Polycyclic aromatic compounds researchgate.net |

| Not Specified | Aryne Polymerization | Monovalent copper reagent | Poly(ortho-phenylene)s acs.org |

| o-Silylaryl triflates | Pd-catalyzed annulation | Palladium catalyst | Polycyclic aromatic hydrocarbons osti.gov |

This table highlights the potential of aryne chemistry for the synthesis of complex aromatic structures.

Base-Promoted Aromatic Substitutions and Annulations

Base-promoted reactions represent a valuable strategy for the synthesis of m-terphenyls, often proceeding through annulation, which is the formation of a new ring. These methods can offer advantages such as being free of transition metals.

A notable one-pot method involves the [3+3] annulation-elimination sequence of Morita–Baylis–Hillman (MBH) acetates derived from nitroalkenes with alkylidenemalononitriles. acs.org This reaction proceeds regioselectively under mild conditions, utilizing triethylamine (B128534) as a base at room temperature, to yield a diverse range of m-terphenyls that incorporate aryl, heteroaryl, and styrenyl groups. acs.org The process is a cascade reaction initiated by an SN2′ substitution, followed by an intramolecular 6-endo-trig Michael addition and subsequent double elimination. acs.org

Another approach is the NaH-mediated [3C+3C] annulation of substituted chalcones with allyl sulfone, which provides a straightforward route to multifunctionalized m-terphenyls. researchgate.net This method is also transition-metal-free and demonstrates good functional group tolerance. researchgate.net Additionally, a metal-free and solvent-free benzannulation has been developed for constructing m-terphenyl derivatives from aryl methyl ketones and triethyl orthoformate. researchgate.net

More recently, a base-promoted annulated aromatization of aryl acetylenes with dimethyl sulfoxide (B87167) has been reported to access both symmetrical and unsymmetrical m-terphenyls. researchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a technique to accelerate organic reactions, and its application in m-terphenyl synthesis has proven effective for rapid and efficient preparations.

An ultrasound-assisted, one-pot synthesis of polysubstituted meta-terphenyls has been developed through a carbanion-induced ring transformation of 6-aryl-5-methyl-2H-pyran-2-ones with functionalized ketones. researchgate.nettandfonline.com This reaction, conducted under basic conditions (potassium hydroxide (B78521) in DMF) at room temperature, offers several advantages, including mild reaction conditions, tolerance of a wide array of functional groups, significantly shorter reaction times (often within an hour), and high product yields. researchgate.nettandfonline.comwikipedia.org The reaction of anionic diphenyl molecules with functional ketones in an ultrasound bath is a key example of this approach for obtaining bulky m-terphenyl molecules. wikipedia.orgsmolecule.com

| Starting Materials | Reagents | Conditions | Product | Key Features |

| 6-aryl-5-methyl-2H-pyran-2-ones, functionalized ketones | KOH, DMF | Ultrasound, Room Temp. | Functionally crowded m-terphenyls | Mild conditions, short reaction time, high yields. researchgate.nettandfonline.com |

| Anionic diphenyl molecules, functional ketones | KOH, DMF | Ultrasound Bath | Bulky m-terphenyls | Rapid synthesis (within an hour). wikipedia.orgsmolecule.com |

Strategic Design of Functionalized m-Terphenyl Derivatives

The versatility of the m-terphenyl scaffold lies in the ability to introduce a wide variety of functional groups, leading to derivatives with tailored steric and electronic properties for specific applications.

Synthesis of Sterically Hindered m-Terphenyl Ligands

The primary application of m-terphenyls in organometallic and inorganic chemistry is as bulky ligands that provide kinetic stabilization to reactive metal centers. researchgate.net The steric hindrance created by the flanking aryl rings of the m-terphenyl framework creates a protective pocket around the metal. wikipedia.orgresearchgate.net

The synthesis of these sterically demanding ligands often starts from substituted aryl precursors. For instance, the bulky m-terphenyl phenol (B47542) ArOH (where Ar = C₆H₃-2,6-Mes₂, Mes = 2,4,6-trimethylphenyl) can be synthesized by treating Ar*Li with nitrobenzene. researchgate.net Similarly, sterically encumbered terphenyl compounds like 2,6-Dipp₂C₆H₃I (Dipp = 2,6-i-Pr₂C₆H₃-) and 2,6-Trip₂C₆H₃I (Trip = 2,4,6-i-Pr₃C₆H₂−) are key precursors to even larger ligand systems. researchgate.net These ligands can be further modified, for example, to create bifunctional amidines by reacting a dilithiated m-terphenyl species with dialkylcarbodiimides. researchgate.net

The steric profile of these ligands can be fine-tuned by altering the alkyl groups and their substitution patterns on the flanking rings. escholarship.org Introducing substituents at the meta positions of the central ring can restrict the rotation of the flanking rings, thereby increasing the steric protection. escholarship.org This tunability allows for the isolation of unique monomeric, dimeric, or trimeric metal complexes. escholarship.org The use of extremely bulky ligands has enabled the synthesis of unprecedented compounds, such as those with lead-lead multiple bonds (diplumbynes). escholarship.org

| Ligand Precursor | Synthetic Method | Resulting Ligand/Derivative | Application |

| ArLi (Ar = C₆H₃-2,6-Mes₂) | Reaction with nitrobenzene | Ar*OH (bulky m-terphenyl phenol) | Stabilization of metal complexes. researchgate.net |

| 2,4,6-triphenylbromobenzene | Dilithiation followed by reaction with dialkylcarbodiimides | Sterically hindered bifunctional amidines | Ligands for metal coordination. researchgate.net |

| Substituted iodo-m-terphenyls | Treatment with 4,4'-biphenyldiboronic acid | Rigid m-terphenyl derivatives with H-bonding groups | Tectons for crystal engineering. researchgate.net |

| C₆H₃-2,6-(C₆H₂-2,4,6-tBu₃)₂ (ArtBu₆) | Multi-step synthesis | Very sterically demanding ligand | Stabilization of multiply bonded structures. escholarship.org |

Incorporation of Heterocyclic Moieties onto m-Terphenyl Backbones

The incorporation of heterocyclic functionalities onto the m-terphenyl framework expands the coordination chemistry possibilities and introduces new properties. Heterocycles like pyridine (B92270) and imidazole (B134444) are important monodentate ligands in biochemical systems, while others like 2,2'-bipyridyl are classic bidentate chelators. ethernet.edu.et

Synthetic strategies often involve the condensation of a functionalized m-terphenyl with a heterocyclic precursor. For example, 2,4,6-Triphenylbenzaldehyde can undergo a condensation reaction with 2-aminophenol (B121084) to yield an N-(2′,4′,6′-triphenylbenzylidene)-2-iminophenol Schiff base ligand. researchgate.net This Schiff base can then be used to coordinate with metals like aluminum. researchgate.net

The Suzuki cross-coupling reaction is another powerful tool. For instance, coupling 1,3-dibromoaryls with a 3-benzodioxane derivative, followed by a second coupling with a (hydroxymethyl)phenylboronic acid, leads to m-terphenyls bearing heterocyclic ether linkages. chemrxiv.org The incorporation of heterocycles is a key strategy in developing peptidomimetics, where the heterocyclic scaffold mimics protein secondary structures. nih.gov

Development of C2-Symmetrical m-Terphenyl Derivatives

C₂-symmetrical molecules are of significant interest in areas such as asymmetric catalysis and drug design. The development of C₂-symmetrical m-terphenyl derivatives has been a focus, particularly for applications as small molecule inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway relevant in cancer immunotherapy. mdpi.com

The general design of these molecules often features an m-terphenyl core that is symmetrically functionalized. mdpi.com A common synthetic approach involves a multi-step sequence, often utilizing Suzuki cross-coupling reactions to build the core structure. chemrxiv.org For example, a central 1,3-dibromoaryl can be symmetrically coupled with boronic acids to construct the terphenyl scaffold. chemrxiv.orgmdpi.com Further modifications on the distal phenyl rings allow for the introduction of additional aromatic rings and solubilizing groups in a symmetrical fashion. mdpi.com

Researchers have designed and synthesized a series of C₂-symmetrical m-terphenyl compounds and evaluated their structure-activity relationship (SAR). mdpi.com The architecture typically consists of the m-terphenyl core, an additional aromatic ring linked by an ether bond on both sides, and a solubilizing agent like ethanolamine. mdpi.com This symmetrical design has been shown to be impactful for binding affinity to biological targets like the PD-L1 homodimer. mdpi.comnih.gov

| Compound Class | General Structure | Synthetic Strategy | Application |

| C₂-Symmetrical PD-L1 Inhibitors | m-terphenyl core, symmetrically elongated with aromatic rings and solubilizing agents. mdpi.com | Multi-step synthesis, often involving sequential Suzuki cross-coupling reactions. chemrxiv.orgmdpi.com | Inhibition of PD-1/PD-L1 protein-protein interaction. mdpi.com |

Elucidation of Electronic and Structural Properties of M Terphenyl Systems

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to build a comprehensive understanding of the structure-property relationships in m-terphenyl (B1677559) systems. These techniques probe the molecule from the atomic level, revealing details about electronic distribution, three-dimensional structure, and behavior in excited states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic influence of substituents on a molecule's reactive center can be quantified using Hammett correlations, which describe a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents. nih.govwikipedia.org In NMR spectroscopy, a similar principle applies, where the chemical shifts of probe nuclei can be correlated with Hammett substituent constants (σ).

This approach has been successfully applied to metal complexes of substituted m-terphenyls. In a study of para-substituted m-terphenyl lithium complexes, a linear correlation was observed between the ⁷Li NMR chemical shifts and the Hammett constants (σpara) of the substituents. rsc.org As the electron-withdrawing strength of the para-substituent increased, the ⁷Li signal shifted upfield. rsc.orgresearchgate.net A similar trend was noted for the flanking methyl protons in the ¹H NMR spectra. rsc.org

This relationship is also evident in Group 12 metal complexes with m-terphenyl ligands. Heteronuclear NMR studies (¹¹³Cd and ¹⁹⁹Hg) of these complexes revealed a linear correlation between the chemical shifts and the Hammett constants of the para-substituents on the terphenyl ligand. nih.gov Specifically, an upfield shift was observed for increasingly electron-withdrawing groups, indicating that the electronic effects are transmitted through the terphenyl framework to the metal center. nih.gov

Table 1: Hammett Correlation Data for Selected m-Terphenyl Metal Complexes This table presents representative data from studies on substituted m-terphenyl complexes to illustrate the application of Hammett correlations. The data pertains to the specific complexes studied in the cited literature and not to 2,2''-diphenyl-m-terphenyl itself.

| Complex Series | Nucleus | Correlation with Hammett Constant (σ_para) | Trend with Electron-Withdrawing Groups | Reference |

|---|---|---|---|---|

| [R–Ar#–Li]2 | ⁷Li | Linear | Upfield shift | rsc.org |

| [R–Ar#–Li]2 | ¹H (methyl protons) | Linear | Upfield shift | rsc.org |

| (R-Ar#)2Cd | ¹¹³Cd | Linear | Upfield shift | nih.gov |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, as it arises from through-space dipolar cross-relaxation. wikipedia.org While standard NOESY experiments probe homonuclear (e.g., ¹H-¹H) interactions, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a powerful 2D NMR technique for detecting through-space interactions between different types of nuclei (e.g., ¹H and ¹³C, or ¹H and ⁷Li). olemiss.eduresearchgate.net

The application of HOESY was critical in confirming the nature of interactions within m-terphenyl lithium complexes. Two-dimensional ⁷Li–¹H HOESY experiments provided direct evidence of through-space Li···H interactions between the lithium atoms and the methyl protons on the flanking xylyl groups. rsc.org This spectroscopic evidence helped to rationalize the observed trends in the ¹H NMR chemical shifts, confirming that the electronic effects were not solely transmitted through bonds but also through space. rsc.orgresearchgate.net

X-ray Crystallography for Molecular and Supramolecular Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the supramolecular architecture.

While a crystal structure for the specific compound m-Terphenyl, 2,2''-diphenyl- was not found in the searched literature, studies on closely related m-terphenyl derivatives and their metal complexes reveal key structural features. For example, the crystal structures of several m-terphenyl lithium and Group 12 metal complexes have been elucidated. rsc.orgnih.gov These studies consistently show that the bulky m-terphenyl ligands enforce specific coordination geometries, often leading to low-coordinate metal centers. nih.gov A common feature is the twisted conformation of the flanking aryl rings relative to the central phenyl ring, a direct consequence of steric hindrance.

Table 2: Representative Crystallographic Data for m-Terphenyl Metal Complexes This table shows selected bond angle data from the literature for m-terphenyl complexes to illustrate typical structural features. Specific data for 2,2''-diphenyl-m-terphenyl is not available in the cited results.

| Complex Type | Metal (M) | C-M-C Bond Angle Range (°) | Key Structural Feature | Reference |

|---|---|---|---|---|

| (R-Ar#)2M | Zn | 175.87(10) – 178.87(6) | Quasi-linear geometry | nih.gov |

| (R-Ar#)2M | Cd | 176.57(7) – 179.16(6) | Quasi-linear geometry | nih.gov |

Electron Paramagnetic Resonance (EPR) Studies of Triplet States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. umich.edu Photoexcited triplet states are of particular interest in organic materials due to their long lifetimes and importance in photophysical processes like phosphorescence and singlet fission. researchgate.net

EPR studies on polyphenyl molecules, including m-terphenyl (1,3-diphenylbenzene), have provided insight into the nature of their lowest excited triplet states (T₁). researchgate.net The EPR spectra of these triplet states are characterized by zero-field splitting (ZFS) parameters, |D| and |E|, which describe the magnetic dipole-dipole interaction between the two unpaired electrons. The |D| value is particularly sensitive to the average distance between the two electrons and thus reflects the extent of spin delocalization.

For a series of m-polyphenyls (from m-terphenyl to m-sexiphenyl), the |D| value was found to remain almost constant at approximately 0.109 cm⁻¹. researchgate.net This is in stark contrast to p-polyphenyls, where |D| decreases significantly as the number of benzene (B151609) rings increases, indicating greater delocalization. The constancy of |D| in the m-polyphenyl series suggests that the triplet state is largely localized on a single biphenyl-like unit and that the meta-phenylene linkage effectively interrupts spin delocalization across the entire molecule. researchgate.net

Table 3: Zero-Field Splitting (ZFS) Parameters for the Lowest Triplet State (T₁) of m-Polyphenyls in MTHF at 77 K Data extracted from a study on polyphenyls, illustrating the effect of the meta-linkage on triplet state properties.

Analysis of Photophysical and Electrochemical Characteristics

The photophysical and electrochemical properties of m-terphenyl systems are directly linked to their electronic structure. The meta-phenylene linkage, which disrupts ground-state conjugation, plays a crucial role in defining their behavior.

Studies on donor-π-acceptor (D-π-A) dyads linked by a meta-terphenyl backbone have shown that this linkage acts as an electronic "nodal-position". rsc.orglibretexts.org This results in a significant reduction of the electronic communication between the donor and acceptor moieties in the ground state compared to para-linked analogues. rsc.org However, upon photoexcitation, intramolecular charge transfer (ICT) can still occur, leading to interesting emission properties. rsc.orglibretexts.org The emission characteristics of these systems can be tuned by modifying the electron-donating or -accepting strength of the substituents. rsc.orglibretexts.org For example, in a series of meta-terphenyl dyads, a red-shift in the long-wavelength emission was observed as the strength of the electron-accepting group increased. rsc.org

The electrochemical behavior of these systems also reflects the influence of the meta-linkage. Cyclic voltammetry studies on materials like 1,3-bis(carbazol-9-yl)benzene show distinct oxidation and reduction potentials that are characteristic of the individual electroactive units (e.g., carbazole), further confirming the electronic separation imposed by the central benzene ring. researchgate.netmdpi.com This electronic segmentation makes m-terphenyl derivatives useful as host materials in applications like Organic Light Emitting Diodes (OLEDs), where they can facilitate efficient energy transfer while maintaining a high triplet energy. mdpi.com

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as indispensable tools for understanding the intricate electronic and structural characteristics of complex molecular systems like m-terphenyl derivatives. These methods provide a molecular-level lens to examine properties that can be challenging to probe experimentally. For sterically crowded molecules such as 2,2''-diphenyl-m-terphenyl (1,3-bis(biphenyl-2-yl)benzene), computational approaches are particularly crucial for predicting conformational dynamics, electronic behavior, and reactivity.

Density Functional Theory (DFT) for Structural and Electronic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for large aromatic systems. DFT calculations are instrumental in predicting the ground-state geometries, conformational preferences, and electronic structures of m-terphenyl systems.

Electronic Properties: DFT is widely used to calculate key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the kinetic stability and electronic excitation properties of the molecule. In studies of related donor-acceptor dyads linked by a meta-terphenyl scaffold, DFT calculations have shown how the electronic properties can be tuned by modifying substituent groups. acs.org For materials used in organic electronics, such as 1,3-bis(N-carbazolyl)benzene (mCP), which shares the 1,3-disubstituted benzene core, DFT is routinely used to calculate the HOMO and LUMO levels to predict their suitability as host materials in organic light-emitting diodes (OLEDs). aps.orgmdpi.com The calculated electrostatic potential maps can further reveal regions of high or low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Below is a table of representative structural parameters for biphenyl (B1667301) and m-terphenyl fragments, as determined by DFT calculations on related systems.

| Parameter | Description | Typical Calculated Value | Reference |

| C-C Bond Length | Within a phenyl ring | ~1.40 Å | nih.gov |

| Inter-ring C-C Bond Length | Between two phenyl rings in a biphenyl unit | 1.47 - 1.49 Å | chinesechemsoc.org |

| Inter-ring Dihedral Angle | Torsion angle between rings in a biphenyl unit | 35° - 55° | acs.org |

| Rotational Energy Barrier | Energy required to rotate a phenyl-phenyl bond | ~77 kJ/mol | researchgate.net |

This table presents typical values from DFT calculations on analogous complex aromatic systems. The exact values for m-Terphenyl, 2,2''-diphenyl- may vary.

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry provides powerful methodologies for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed mechanistic pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction thermodynamics, thereby predicting the most favorable reaction route.

While specific mechanistic studies on 2,2''-diphenyl-m-terphenyl are not widely documented, the techniques are broadly applied to similar systems. For instance, DFT calculations have been employed to support the proposed mechanism for the iridium-catalyzed formal [4+1] cycloaddition of biphenylene (B1199973) with alkenes. acs.org In that study, computations were used to evaluate the energetics of key steps, including oxidative addition, intermolecular insertion of the alkene, β-elimination, and reductive elimination. acs.org The calculations helped to explain why the [4+1] cycloaddition pathway is favored over a conventional [4+2] pathway by comparing the activation barriers for the competing routes. acs.org

Similarly, the mechanisms of common cross-coupling reactions used to synthesize biphenyl and terphenyl derivatives, such as the Stille or Suzuki reactions, are often investigated computationally. nih.gov These studies model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of ligands, solvents, and substrates in the reaction's efficiency and selectivity. For a complex synthesis of a molecule like 2,2''-diphenyl-m-terphenyl, computational modeling could be used to optimize reaction conditions by identifying rate-limiting steps or predicting potential side reactions.

Theoretical Predictions of Charge Transport Dynamics

In the field of organic electronics, theoretical modeling is essential for predicting and understanding charge transport properties. For amorphous materials used in devices like OLEDs, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. The rate of this hopping is a key determinant of the material's charge carrier mobility.

A multi-scale modeling approach is typically used. frontiersin.org First, DFT is employed to calculate two critical molecular-level parameters:

Reorganization Energy (λ): The energy required to change the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium and vice-versa. A lower reorganization energy is desirable for efficient charge transport.

Electronic Coupling (or Transfer Integral, J): A measure of the orbital overlap between two adjacent molecules. This value is highly sensitive to the distance and relative orientation of the molecules and decays exponentially with distance. acs.org

These parameters are then used as inputs for higher-level models, such as kinetic Monte Carlo (KMC) simulations, to predict the macroscopic charge mobility of the bulk material. frontiersin.orgacs.orgacs.org The KMC simulation models the random walk of charge carriers through a morphologically realistic, albeit computationally generated, thin film of the material. frontiersin.org

The table below shows representative calculated charge transport parameters for common OLED host materials that are structurally related to m-terphenyl systems.

| Compound | Reorganization Energy (Hole, eV) | HOMO Energy (eV) | Gaussian Disorder (eV) | Reference |

| CBP | 0.29 | -5.9 | 0.125 | aps.org |

| mCP | N/A | -6.2 | 0.138 | aps.org |

| mCBP | N/A | -6.0 | 0.131 | aps.org |

Note: CBP = 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, mCP = 1,3-bis(N-carbazolyl)benzene, mCBP = 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl. These values provide context for the parameters that would be calculated for m-Terphenyl, 2,2''-diphenyl-.

Valence Bond Theory Applications in Electronic State Analysis

Valence Bond (VB) theory offers a complementary perspective to the more commonly used Molecular Orbital (MO) theory for describing chemical bonding and electronic structure. While large-scale quantitative predictions for complex molecules are dominated by MO-based methods like DFT, VB theory provides a powerful, intuitive, and qualitative framework for understanding electronic states based on localized bonds and resonance structures. nih.gov

At its core, VB theory describes a molecule's electronic wavefunction as a combination (or resonance hybrid) of various contributing Lewis structures. nih.gov For an aromatic system like 2,2''-diphenyl-m-terphenyl, the ground electronic state would be described as a superposition of all possible Kekulé and Dewar-like resonance structures for the central benzene ring and the six attached phenyl rings. The relative weight of each structure in the final wavefunction determines the local bond order and charge distribution.

An application of VB concepts is seen in the analysis of mixed-valence compounds, where a molecule can exist in a state where charge is localized on one part of the molecule or delocalized over multiple sites. aub.edu.lb Studies on the radical cations of bis(carbazol-9-yl)biphenyl derivatives classify them as either localized (Class II) or delocalized (Class III) mixed-valence systems based on spectroscopic data and DFT calculations. aub.edu.lb This classification is conceptually rooted in VB theory, where a localized state corresponds to one dominant VB structure (e.g., B+---A), while a delocalized state is described by the resonance of multiple structures (B+---A ↔ B---A+), leading to a charge-shift resonance energy that stabilizes the system. nih.gov

For 2,2''-diphenyl-m-terphenyl, a VB analysis would focus on the degree of electronic communication between the various phenyl rings. The significant twisting between the rings, enforced by steric hindrance, would disrupt π-orbital overlap. In VB terms, this would mean that resonance structures involving extended conjugation across the entire molecule would have a much lower weight than structures where conjugation is localized within individual biphenyl units or the central benzene ring. This provides a clear, pictorial explanation for the electronically segmented nature of such sterically hindered polyphenyl systems.

M Terphenyl Based Ligands in Main Group and Transition Metal Chemistry

Kinetic Stabilization of Highly Reactive Species

The primary utility of the [Ar']⁻ ligand stems from its ability to provide kinetic stabilization to a metal center. By sterically encumbering the metal, the ligand physically blocks intermolecular decomposition pathways such as dimerization or polymerization. This allows for the synthesis of monomeric species with features that violate classical bonding rules, including exceptionally low coordination numbers and homonuclear multiple bonds between heavy elements.

The immense steric demand of the [Ar']⁻ ligand is particularly effective for synthesizing stable, two-coordinate complexes of d-block metals in formally +1 or +2 oxidation states. In these compounds, the metal center is shielded by two bulky aryl ligands, forcing a near-linear L-M-L geometry. This low-coordination environment exposes the metal's d-orbitals, leading to unique magnetic and reactive properties.

For instance, complexes of the general formula M(Ar')₂ have been synthesized for several first-row transition metals. In the iron(II) complex Fe(Ar')₂ , the metal center is two-coordinate with a linear C-Fe-C arrangement (180°). Similarly, the manganese(II) analogue, Mn(Ar')₂ , and cobalt(II) analogue, Co(Ar')₂ , also feature linear two-coordinate geometries. These species represent rare examples of neutral, purely organometallic two-coordinate d-block complexes and serve as valuable synthons for accessing even more reactive low-valent species. The structural parameters underscore the effectiveness of the ligand in enforcing this unusual geometry.

Table 1: Structural Data for Low-Coordinate M(Ar')₂ Complexes

| Compound Formula | Metal Center | Coordination Number | M-C Bond Length (Å) | C-M-C Angle (°) |

|---|---|---|---|---|

| Fe(Ar')₂ | Fe(II) | 2 | 1.998(3) | 180.0 |

| Mn(Ar')₂ | Mn(II) | 2 | 2.101(2) | 180.0 |

The kinetic stabilization afforded by the [Ar']⁻ ligand has enabled the synthesis and isolation of highly electrophilic cations of the heavier p-block elements, which are analogues of N-heterocyclic carbenes. Cations of the type [E(Ar')]⁺ (E = Sb, Bi), known as stibenium and bismuthenium ions, are formally two-coordinate, two-valence-electron species. Their isolation is a significant challenge due to their extreme reactivity.

The synthesis of these cations is typically achieved by halide abstraction from a suitable precursor, such as Ar'ECl₂ , using a strong Lewis acid in a non-coordinating solvent. The resulting salts, for example, [Ar'Sb][B(C₆F₅)₄] and [Ar'Bi][B(C₆F₅)₄] , contain the desired two-coordinate cation. X-ray crystallographic studies confirm a V-shaped geometry around the pnictogen center, with the bulky Ar' ligand and a lone pair occupying the coordination sphere. The C-E-C bond angles are highly acute, consistent with significant s-orbital character in the lone pair. The [Ar']⁻ ligand is crucial, as its flanking groups prevent the cation from reacting with the counter-anion or solvent molecules.

Table 2: Structural Parameters of Heavier Carbene Analogues Stabilized by [Ar']⁻

| Cation | Compound Example | E-C Bond Length (Å) | C-E-C Angle (°) |

|---|---|---|---|

| [Ar'Sb]⁺ | [Ar'Sb][B(C₆F₅)₄] | 2.189(5) | 92.5(2) |

A landmark achievement in main group chemistry has been the synthesis of stable compounds containing multiple bonds between elements heavier than carbon, which defies the "double bond rule." The [Ar']⁻ ligand has been instrumental in this area. By preventing oligomerization, it allows for the formation of short, strong bonds between main group elements, indicative of π-overlap.

A prominent example is the synthesis of a stable digallyne, Ar'GaGaAr' , which features a formal gallium-gallium triple bond. The Ga-Ga distance of 2.319(1) Å is significantly shorter than a typical Ga-Ga single bond (~2.60 Å), providing strong evidence for multiple bonding. The molecule has a trans-bent geometry, a consequence of the bulky ligands.

Similar success has been achieved with Group 14 and 15 elements. The digermene (Ar')₂GeGe(Ar')₂ features a Ge=Ge double bond, while the distibene Ar'SbSbAr' contains an Sb=Sb double bond. In each case, the [Ar']⁻ ligand or a derivative provides the necessary steric shield to isolate these unsaturated species as stable, crystalline solids.

Table 3: Homonuclear Multiple Bonds in Main Group Compounds with the Ar' Ligand

| Compound Formula | Element Pair | Bond Order | E-E Bond Length (Å) | Typical E-E Single Bond (Å) |

|---|---|---|---|---|

| Ar'GaGaAr' | Ga≡Ga | 3 (formal) | 2.319(1) | ~2.60 |

| Ar'SbSbAr' | Sb=Sb | 2 | 2.641(1) | ~2.84 |

Applications in Organometallic Catalysis

Beyond the stabilization of fundamental chemical structures, the unique steric and electronic environment created by the [Ar']⁻ ligand can be harnessed to influence the outcome of catalytic reactions. The ligand's bulk can control substrate access to the metal center and enforce specific coordination geometries that promote desired reaction steps.

The low-coordinate metal complexes stabilized by the [Ar']⁻ ligand are often highly reactive and can serve as potent catalysts or pre-catalysts. The coordinatively unsaturated nature of the metal center, enforced by the ligand, provides an open site for substrate binding and activation.

For example, low-coordinate iron complexes supported by bulky m-terphenyl (B1677559) ligands have shown activity in reactions such as C-H activation and hydrosilylation. The ligand's rigidity and steric profile can prevent catalyst deactivation via bimolecular pathways, which are common for highly reactive, low-valent metal centers. Furthermore, the steric pocket can impart high selectivity by discriminating between substrates of different sizes. By forcing a specific, often strained, geometry upon the metal, the [Ar']⁻ ligand can lower the activation barrier for key elementary steps in a catalytic cycle, such as reductive elimination, thereby facilitating pathways that are inaccessible with less bulky ligands.

In bimetallic organometallic chemistry, the [Ar']⁻ ligand exerts significant influence on the structure and stability of bridging ligands. This is particularly evident in complexes containing methyl-bridged metal centers, which are important models for intermediates in polymerization and other C-C bond-forming reactions.

Electronic Influence of m-Terphenyl Ligands on Metal Complexes

The bulky m-terphenyl framework is instrumental in stabilizing low-coordinate metal complexes, but its role extends beyond mere steric shielding. The electronic properties of the m-terphenyl ligand can be systematically tuned, which in turn influences the electronic structure, reactivity, and catalytic activity of the resulting metal complexes. This electronic modulation is typically achieved by introducing electron-donating or electron-withdrawing substituents at the para-position of the central phenyl ring of the m-terphenyl scaffold.

Modulation of Electronic Properties in Group 12 Metal Diaryl Complexes

The electronic influence of m-terphenyl ligands has been systematically investigated in two-coordinate Group 12 (Zn, Cd, Hg) diaryl complexes. nih.govunizar.es By synthesizing series of complexes with the general formula (R-Ar#)₂M, where M is Zn, Cd, or Hg, and R is a para-substituent on the m-terphenyl ligand (Ar#), researchers have been able to probe the electronic communication between the ligand and the metal center. nih.gov

A key study utilized a series of para-substituted m-terphenyl ligands (R-Ar#, where R = t-Bu, SiMe₃, Cl, CF₃) to form diaryl complexes with zinc, cadmium, and mercury. nih.govnih.gov While X-ray crystallography revealed very little structural variation in the C–M–C bond angles or M-C bond distances across these series, significant electronic differences were observed using heteronuclear Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

The diamagnetic nature of these d¹⁰ Group 12 metal(II) species makes them ideal for NMR studies. acs.org Specifically, ¹¹³Cd and ¹⁹⁹Hg NMR spectroscopy provides a direct probe of the electronic environment at the metal nucleus. nih.govacs.org Research has shown a linear correlation between the ¹¹³Cd and ¹⁹⁹Hg NMR chemical shifts of the para-substituted complexes and the Hammett constants of the respective R-substituents. nih.govnih.gov A distinct upfield shift in the NMR signal was observed as the electron-withdrawing character of the para-substituent increased. nih.govnih.gov This demonstrates that the electronic effects of the substituent are effectively transmitted through the aryl framework of the ligand to the metal center, thereby modulating its electronic properties despite the absence of significant structural changes. nih.gov

Table 1: Correlation of Para-Substituent with NMR Chemical Shifts in (R-Ar#)₂M Complexes

This table summarizes the effect of different para-substituents (R) on the m-terphenyl ligand on the 113Cd and 199Hg NMR chemical shifts of the corresponding Group 12 metal diaryl complexes. An upfield shift (more negative ppm value) correlates with increased electron-withdrawing strength of the substituent. Data sourced from studies on (R-Ar#)₂M complexes where Ar# = 2,6-{2,6-Xyl}₂-4-R-C₆H₂. nih.gov

| Para-Substituent (R) | Hammett Constant (σp) | 113Cd Chemical Shift (δ, ppm) | 199Hg Chemical Shift (δ, ppm) |

|---|---|---|---|

| t-Bu | -0.20 | -314.5 | -1296.8 |

| SiMe₃ | -0.07 | -325.7 | -1335.7 |

| H | 0.00 | -338.4 | -1372.4 |

| Cl | 0.23 | -361.3 | -1456.7 |

| CF₃ | 0.54 | -388.9 | -1550.0 |

Impact on Reactivity and Selectivity in Catalytic Systems

The ability to electronically tune metal centers via m-terphenyl ligands has significant implications for catalysis. unizar.es Low-coordinate transition metal complexes stabilized by these ligands often serve as highly effective precatalysts for a variety of organic transformations. nottingham.ac.ukwikipedia.org The electronic properties of the ligand, in concert with its steric bulk, can profoundly impact the reactivity of the metal center and the selectivity of the catalytic process. rsc.org

Manganese and iron complexes bearing m-terphenyl ligands have proven to be efficient precatalysts for the cyclotrimerisation of primary aliphatic isocyanates to form isocyanurates. rsc.orgcsic.es These reactions proceed under mild conditions with high selectivity. csic.es A proposed mechanism involves Lewis acid catalysis, where the reactivity is influenced by the Lewis acidity of the metal center. csic.es For instance, manganese(II) complexes exhibit higher catalytic activity than their iron(II) counterparts, which is consistent with the greater Lewis acidity of the Mn(II) center. csic.es Furthermore, subtle steric changes to the ligand, such as using 2,4,6-Me₃C₆H₂ (Mes) versus 2,4,5-Me₃C₆H₂ (Tmp) flanking groups, can alter the coordination number of the metal (two-coordinate vs. three-coordinate) and subsequently affect the reaction rate. rsc.org

In the dehydrocoupling of dimethylamine-borane, manganese(II) m-terphenyl complexes have also been employed as precatalysts. worktribe.com This work highlights how minor modifications to the ligand's steric and electronic profile can lead to dramatic changes in the reaction mechanism, shifting it between a homogeneous and a heterogeneous pathway. worktribe.com

Iron(II) m-terphenyl complexes are also effective in the hydrophosphination of isocyanates, catalyzing the mono- or di-insertion of the isocyanate into a P-H bond. rsc.org The steric environment created by the m-terphenyl ligand is not so restrictive that it prevents small molecules from accessing the metal center, allowing for catalytic transformations. nottingham.ac.uk The ability to modify the electronic properties of the ligand by changing substituents offers a pathway to fine-tune the catalytic activity and selectivity for such reactions. nottingham.ac.uk

Table 2: Catalytic Applications of m-Terphenyl Metal Complexes

This table provides an overview of various catalytic systems based on m-terphenyl ligands, detailing the metal, the specific reaction, and key findings regarding reactivity and selectivity. rsc.orgcsic.esworktribe.com

| Metal | m-Terphenyl Ligand System | Catalytic Reaction | Key Findings on Reactivity and Selectivity |

|---|---|---|---|

| Mn(II), Fe(II) | (2,6-Ar₂C₆H₃)₂M (Ar = Mes, Tmp) | Cyclotrimerisation of primary aliphatic isocyanates | High activity and selectivity for isocyanurates under mild conditions. Mn(II) is more active than Fe(II). Reactivity is influenced by the ligand's steric bulk affecting the metal's coordination number. rsc.orgcsic.es |

| Mn(II) | (2,6-Ar₂C₆H₃)₂Mn (Ar = Xyl, Mes, 3,5-Xyl) | Dehydrocoupling of dimethylamine-borane | Small changes in the ligand's flanking groups can switch the reaction mechanism between homogeneous and heterogeneous pathways. worktribe.com |

| Fe(II) | (2,6-Ar₂C₆H₃)₂Fe (Ar = Mes, Tmp) | Hydrophosphination of isocyanates | Effective precatalyst affording a mixture of mono- and di-insertion products (phosphinocarboxamide and phosphinodicarboxamide). rsc.org |

Supramolecular Chemistry and Self Assembly of M Terphenyl Architectures

Design and Construction of Metallosupramolecular Polymers

The integration of metal ions into supramolecular assemblies containing m-terphenyl (B1677559) units leads to the formation of metallosupramolecular polymers. These materials combine the structural guidance of the organic ligand with the unique electronic, optical, and catalytic properties of the metal center. researchgate.netrsc.orgmdpi.com The design strategy often involves synthesizing ditopic m-terphenyl-based ligands that can coordinate with metal ions in a 1:1 ratio, leading to the self-assembly of linear, polymeric chains. researchgate.net The dynamic and reversible nature of the metal-ligand coordination bonds endows these materials with responsiveness to external stimuli. rsc.orgmdpi.com

The distinct crescent shape of the m-terphenyl backbone is a powerful tool for inducing helicity in supramolecular structures. chemistry.or.jpnagoya-u.ac.jp Chemists have successfully developed strategies to construct not only single-stranded but also complex double-stranded helical polymers, drawing inspiration from biological macromolecules like DNA. chemistry.or.jpnagoya-u.ac.jp

Further research has expanded on this by creating a series of complementary oligomers (from dimers to pentamers) composed of m-terphenyl units linked by Pt(II) acetylide complexes. nih.gov By incorporating chiral and achiral amidine units into the strands, researchers have investigated the "sergeants and soldiers" effect, where a minority of chiral units can dictate the helical sense of the entire oligomer duplex. nih.govnih.gov The handedness of the resulting double helices can be controlled and is highly dependent on the molecular length and the sequence of the chiral units. nih.gov

Another approach utilizes dirhodium(II) paddlewheel complexes bearing chiral amide-bound m-terphenyl residues. nih.govacs.org These complexes co-assemble with linking molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form one-handed helical coordination polymers. nih.govacs.org The formation of these helices is driven by a cooperative nucleation-elongation mechanism and stabilized by intermolecular hydrogen bonds between adjacent amide groups, which also restricts the rotation of the m-terphenyl's phenyl rings, locking in a specific propeller-like conformation. acs.org

The self-assembly of coil-rod-coil molecules containing m-terphenyl units in aqueous solutions also yields helical structures. Depending on the placement of lateral alkyl groups, these molecules can form structures ranging from helical fibers to helical nanorings. acs.orgresearchgate.netnih.gov

Table 1: Examples of m-Terphenyl-Based Helical Supramolecular Systems

| Building Blocks | Linkage/Interaction | Resulting Structure | Control Mechanism | Reference(s) |

|---|---|---|---|---|

| m-Terphenyl with chiral amidine/achiral carboxylic acid and pyridine (B92270) end-groups + cis-PtPh₂(DMSO)₂ | Amidinium-carboxylate salt bridges, Pt-Pyridine coordination | Double-stranded metallosupramolecular polymer | Chirality of the amidine unit dictates helicity | nih.gov |

| m-Terphenyl units with chiral/achiral amidine and carboxylic acid groups + Pt(II) acetylide | Amidinium-carboxylate salt bridges, Pt-acetylide linkage | Complementary double-helical oligomers | Sequence of chiral units ("sergeants and soldiers" effect) | nih.gov |

| Dirhodium(II) paddlewheels with chiral m-terphenyl residues + DABCO | Rh-DABCO coordination, Intermolecular H-bonding | One-handed helical coordination polymers | Chiral residues on the paddlewheel complex | nih.govacs.org |

The dynamic nature of non-covalent interactions, particularly metal-ligand coordination, allows for the creation of "smart" or responsive supramolecular materials that can change their properties in response to external stimuli. rsc.orgmdpi.com Metallosupramolecular polymers incorporating m-terphenyl scaffolds have been designed to exhibit properties like electrochromism. researchgate.netpolyu.edu.hk

For example, polymers formed by the complexation of terpyridyl ligands with Fe(II) ions can exhibit electrochromic behavior. polyu.edu.hk The resulting material has a distinct color in its neutral state due to metal-to-ligand charge transfer (MLCT) transitions. polyu.edu.hk Upon electrochemical oxidation or reduction of the central metal ion, this MLCT band is disrupted, leading to a color change. researchgate.netpolyu.edu.hk An iron(II)-based polymer film can switch from purplish-red to colorless when the Fe(II) is oxidized to Fe(III). polyu.edu.hk By incorporating different metal ions like Ru(II) or Cu(II), or even creating heterometallic polymers, multi-color electrochromic systems can be achieved, where different colors appear at different applied potentials. researchgate.net

Beyond electrochromism, m-terphenyl systems have been designed to be mechanically responsive. An optically active helicate composed of two tetraphenol strands bridged by spiroborate groups, which sandwich a sodium ion, functions as a molecular spring. chemistry.or.jp The addition and removal of the sodium ion trigger a reversible extension-contraction motion of the double-helical structure, demonstrating a nanoscale mechanical response. chemistry.or.jp The development of such systems is crucial for applications in sensors, switches, and dynamic materials. sigmaaldrich.com

Principles of m-Terphenyl-Directed Self-Assembly

The self-assembly of molecules into well-defined nanostructures is governed by a delicate balance of non-covalent interactions and the intrinsic geometry of the building blocks. d-nb.infonumberanalytics.com The m-terphenyl unit provides a pre-organized, rigid scaffold that directs this process through several key principles. nagoya-u.ac.jprsc.org

The primary driving forces for assembly include hydrogen bonding, π–π stacking, van der Waals forces, and metal-ligand coordination. d-nb.info The specific design of the m-terphenyl derivative determines which of these forces dominate. For instance, a novel m-terphenyl bis-urea macrocycle was designed where self-assembly into fibrous polymers is guided by a combination of three-centered urea (B33335) hydrogen bonding and π–π stacking interactions between the benzene (B151609) rings of the terphenyl units. d-nb.inforesearchgate.net The assembly of this system in a THF/water mixture was found to follow a cooperative nucleation-elongation mechanism. d-nb.infonih.gov

The rigidity and bulkiness of the m-terphenyl group are also critical. In the formation of self-assembled monolayers (SAMs) on gold surfaces, m-terphenyl thiols create a low-density surface compared to traditional alkanethiols. rsc.org This is because the bulky nature of the terphenyl headgroup prevents dense packing, which can be advantageous for creating surfaces that can bind large biological macromolecules. rsc.org

Metal-directed self-assembly is another powerful principle, where the coordination geometry of a metal ion dictates the final structure. rsc.org Dithiocarbamate ligands built on an m-terphenyl scaffold have been shown to self-assemble with ions like zinc(II), nickel(II), and copper(II) to form discrete, neutral, dinuclear metallomacrocycles. rsc.org Here, the angle and rigidity of the ligand framework, combined with the coordination preference of the metal, lead to a specific, predictable final assembly. rsc.org

Role of m-Terphenyl in Molecular Recognition Phenomena

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology and a key goal in supramolecular chemistry. The well-defined, rigid cavities and surfaces provided by m-terphenyl-based architectures make them excellent candidates for molecular recognition applications. dynovacn.com

One prominent example is the use of m-terphenyl-based molecular tweezers. A doubly annulated m-terphenyl platform can be synthesized to create a tweezer-like structure with various pincer units, from simple to polycyclic aromatic groups. nih.govresearchgate.net These tweezers can form stable charge-transfer complexes with electron-deficient guest molecules, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), demonstrating a clear host-guest binding event in a sandwich-type mode. nih.govresearchgate.net

Helical structures derived from m-terphenyl backbones can also serve as chiral recognition sites. Double-helical oligomers and polymers have been shown to recognize and bind carbohydrates in aqueous solutions. nagoya-u.ac.jp The chiral space created by the intertwined strands provides a unique environment for selective binding. nagoya-u.ac.jp Similarly, α-helical structures can exhibit shape-selective recognition of polycyclic aromatic hydrocarbons, differentiating between linear and bent molecules. oup.com

The m-terphenyl scaffold has also been employed as a core for fluorescent molecular sensors. rsc.org Derivatives of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) act as sensors that can monitor the progress of polymerization reactions in real-time. Their fluorescence properties change in response to the changing microenvironment as monomers are converted to polymers. rsc.org

Furthermore, the m-terphenyl scaffold has been identified as a privileged structure for designing inhibitors of protein-protein interactions. nih.gov Specifically, terphenyl-based molecules have been developed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. The rigid terphenyl core mimics the key structural features of larger, more complex inhibitors, allowing it to bind effectively to the PD-L1 protein and block its interaction with PD-1. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| m-Terphenyl, 2,2''-diphenyl- |

| cis-PtPh₂(DMSO)₂ |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile |

| Tetrahydrofuran (THF) |

| Gold (Au) |

| Zinc(II) |

| Nickel(II) |

| Copper(II) |

| Iron(II) |

| Ruthenium(II) |

Advanced Materials Applications of M Terphenyl Compounds

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The pi-conjugated system inherent in m-terphenyl (B1677559) and its derivatives makes them suitable for a range of optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). wikipedia.org These compounds are integral to the development of efficient and stable materials for next-generation displays and lighting.

Derivatives of m-terphenyl are widely employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). The m-terphenyl framework provides a high triplet energy (T1) and a wide bandgap, which are essential for efficiently confining triplet excitons on the dopant (emitter) molecules and preventing energy back-transfer. researchgate.net This leads to high electroluminescence efficiency. For example, a m-terphenyl-modified sulfone derivative, BTPS, has been successfully used as a host material, achieving high power efficiencies of over 46 lm/W for blue PhOLEDs and 105 lm/W for green PhOLEDs at a brightness of 100 cd/m². researchgate.net

The incorporation of m-terphenyl units into bipolar host materials, which possess both hole- and electron-transporting capabilities, has also proven effective. Hybrid molecules combining carbazole (a hole-transporting moiety) and imidazole (B134444) (an electron-transporting moiety) with a m-terphenyl linker exhibit high efficiencies. Specifically, a green PhOLED using a host material named BICz-3, which contains an m-terphenyl unit, demonstrated a current efficiency of 70.2 cd/A and a power efficiency of 73.4 lm/W. tandfonline.com

In addition to serving as hosts, m-terphenyl derivatives are also used in the design of the emitters themselves. A yellow fluorescent material, (2Z)-3-[4,4″-bis(dimethylamino)-1,1′:4′,1″-terphenyl-2′-yl]-2-phenylacrylonitrile (BDAT-P), when used as a dopant, resulted in highly efficient greenish-yellow emission. researchgate.net A device using this material achieved a maximum luminous efficiency of 12.79 cd/A and a quantum efficiency of 3.81%. researchgate.net

| Device Type | Host Material | Emitter/Dopant | Color | Max. Power Efficiency (lm/W) | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |

| Blue PhOLED | BTPS | FIrpic | Blue | > 46 | - | ~22% |

| Green PhOLED | BTPS | Ir(ppy)₃ | Green | > 105 | - | ~28% |

| Green PhOLED | BICz-3 | Ir(ppy)₃ | Green | 73.4 | 70.2 | - |

| Yellow OLED | MADN | BDAT-P (16%) | Greenish-Yellow | - | 12.79 | 3.81% |

The optical and electroluminescent properties of m-terphenyl-based materials can be finely tuned by chemical modification, specifically through the strategic placement of substituent groups. Attaching different functional groups to the m-terphenyl core can alter its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge transport capabilities. schultzchem.comgoogle.com

Advanced Polymer Systems

The rigidity and twisted structure of the m-terphenyl unit are leveraged in polymer science to create materials with enhanced mechanical strength, thermal stability, and specific morphological features crucial for applications like ion-exchange membranes.

Anion exchange membranes (AEMs) are a critical component of electrochemical devices such as fuel cells and water electrolyzers. Polymers incorporating m-terphenyl units in their backbone have emerged as promising materials for high-performance AEMs. utwente.nl The twisted, non-coplanar structure of m-terphenyl helps to create well-defined ion-conducting channels within the membrane, leading to high ionic conductivity. utwente.nlnih.gov

Researchers have developed poly(m-terphenyl-co-p-terphenyl)-based AEMs where the ratio of flexible m-terphenyl and rigid p-terphenyl (B122091) is adjusted to optimize properties. nih.govmdpi.com This approach balances the polymer backbone conformation, leading to excellent mechanical properties and efficient ion transport. One such membrane, m-p-TP-40-BOP-ASU, exhibited a high tensile strength of 75.72 MPa and an ionic conductivity of 137.14 mS/cm at 80°C. nih.gov In a water electrolysis cell, this membrane achieved a current density of 1.96 A/cm² at 2.0 V and showed good durability over 112 hours. nih.gov

The ether-bond-free backbone of poly(terphenylene)s also contributes to their high alkaline stability, a crucial requirement for AEMs operating in high-pH environments. utwente.nlnih.gov Studies on poly(terphenylene)-based AEMs with various N-cyclic cations demonstrated that the membrane performance is closely linked to the cation structure, with a piperidinium-tethered polymer showing a high conductivity of 68.7 mS/cm at 80°C and minimal degradation after 240 hours in 5 M NaOH solution. utwente.nl

| Polymer System | Cationic Group | IEC (meq/g) | Ionic Conductivity (mS/cm) @ Temp (°C) | Tensile Strength (MPa) | Alkaline Stability |

| m-p-TP-40-BOP-ASU | Spirocyclic Piperidinium | - | 137.14 @ 80 | 75.72 | Stable for 112h in 1 M KOH @ 60°C |

| m-TPNPiQA | Piperidinium | - | 68.7 @ 80 | - | <6% IEC loss after 240h in 5 M NaOH @ 80°C |

| m-p-MP-50 | Methyl Piperidinium | 2.49 | 130.39 @ 80 | - | 96.4% conductivity retained after 500h in 1 M KOH @ 80°C |

| s-PDTP Copolymers | Pendent Piperidinium | - | >120 @ 80 | - | ~90% conductivity retained after 1000h in 1 M NaOH @ 80°C |

The m-terphenyl unit has been incorporated into the hydrophobic segments of multiblock sulfonated poly(arylene ether)s to create tough, transparent proton exchange membranes. taylorandfrancis.com The inclusion of the m-terphenyl moiety was found to contribute to higher proton conductivity compared to polymers with a p-biphenyl hydrophobic segment, demonstrating its role in influencing the phase-segregated morphology and transport properties of the membrane. taylorandfrancis.com

Nanomaterials and Organic Magnetic Materials Research

The steric bulk and electronic properties of m-terphenyl ligands are instrumental in the fields of nanomaterials and molecular magnetism. They are used to stabilize reactive species and to create molecules with unique magnetic properties.

Nanomaterials synthesized using m-terphenyl have potential applications in the field of organic magnetic materials and molecular recognition. dynovacn.com A significant area of research is the development of single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets. cardiff.ac.uk Two-coordinate transition metal complexes are strong candidates for SMMs due to their highly axial coordination environments, which lead to significant magnetic anisotropy. rsc.org

A series of two-coordinate Fe(II) complexes stabilized by bulky m-terphenyl ligands have been synthesized and studied. rsc.orgcardiff.ac.uk These complexes all behave as field-induced SMMs. Research has shown that their magnetic relaxation rates can be tuned by changing the para-substituent on the m-terphenyl ligand. rsc.orgsemanticscholar.org Electron-donating groups were found to slow the rate of magnetic relaxation. rsc.orgcardiff.ac.uk These findings highlight the potential of m-terphenyl ligands as a versatile platform for designing SMMs with tailored magnetic properties by imposing highly axial crystal fields. rsc.orgcardiff.ac.uk

Based on a thorough review of the available research, there is no specific information detailing the application of the compound "m-Terphenyl, 2,2''-diphenyl-" in the development of liquid crystalline materials. The scientific literature extensively covers various other derivatives of terphenyls (ortho-, meta-, and para-terphenyl) as core structures in liquid crystal research, but not the specifically named compound.

Therefore, it is not possible to generate an article on the "" focusing on "6.4. Liquid Crystalline Materials Development" for the compound “m-Terphenyl, 2,2''-diphenyl-” as per the instructions.

General research on related terphenyl compounds indicates that the terphenyl framework is a crucial component in creating liquid crystals with high birefringence and thermal stability. Modifications to the basic terphenyl structure, such as the addition of fluorine, nitrile groups, or alkyl chains, are common strategies to tune the mesomorphic properties, including the temperature range of the nematic and smectic phases. However, without specific data on "m-Terphenyl, 2,2''-diphenyl-", a detailed and accurate article cannot be provided.

Reaction Mechanisms and Mechanistic Investigations Involving M Terphenyl Systems

Detailed Analysis of Aryl-Carbon Bond Formation Mechanisms

The construction of aryl-carbon bonds is a fundamental process in organic synthesis. In the context of m-terphenyl (B1677559) systems, these reactions are often facilitated by transition metal catalysis, such as the Suzuki-Miyaura coupling. For instance, the synthesis of terphenyl derivatives with specific functional groups often employs this reaction. nih.gov The mechanism of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A low-valent palladium(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species.

Transmetalation : The aryl group from an organoboron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The bulky nature of m-terphenyl ligands can significantly influence the rates and selectivity of these steps, often promoting the reductive elimination step and stabilizing the catalytically active species.

Another significant method for aryl-carbon bond formation is the Ullmann coupling reaction, which has been used to synthesize complex polyphenyls, including derivatives of m-terphenyl. jst.go.jp This reaction typically involves the copper-mediated coupling of two aryl halides. Although the precise mechanism can vary, it is generally thought to involve the formation of an organocopper intermediate.

The synthesis of functionalized m-terphenyls can also be achieved through ring transformation reactions. One such approach involves the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with a carbanion source, which allows for the creation of the central benzene (B151609) ring under mild conditions. derpharmachemica.com

| Reaction | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. |

| Ullmann Coupling | Copper-mediated coupling of aryl halides. |

| Ring Transformation | Formation of the central benzene ring from a precursor like 2H-pyran-2-one. derpharmachemica.com |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are elementary steps in a vast number of catalytic cycles mediated by transition metals. berkeley.eduresearchgate.net Bulky m-terphenyl ligands are instrumental in studying these processes as they can stabilize low-coordinate metal centers, making it possible to isolate and characterize intermediates that might otherwise be transient. researchgate.netacs.org

Oxidative Addition involves the addition of a substrate (e.g., an aryl halide) to a metal center, leading to an increase in both the oxidation state and the coordination number of the metal. For instance, the reaction of an aryl iodide with a three-coordinate Au(I) bipyridyl complex results in a Au(III) species. bris.ac.uk

Reductive Elimination is the reverse process, where two ligands on a metal center couple and are eliminated, decreasing the metal's oxidation state and coordination number. This step is often the product-forming step in cross-coupling reactions. berkeley.edu

Studies on complexes with sterically demanding m-terphenyl ligands have provided insights into the factors governing these pathways. The steric pressure exerted by the ligands can influence the geometry of the metal complex, which in turn affects the feasibility and rate of oxidative addition and reductive elimination. nih.gov For example, the use of bulky terphenyl phosphine (B1218219) ligands has been shown to stabilize elusive organometallic frameworks, allowing for detailed mechanistic studies of processes like reductive C-C coupling from Au(I) complexes. us-csic.es

Sigma-Bond Metathesis Processes

Sigma-bond metathesis is a reaction in organometallic chemistry where a metal-ligand sigma bond is exchanged with a sigma bond in another reagent, without a change in the metal's oxidation state. wikipedia.orglibretexts.org This reaction is particularly important for early transition metals and f-block elements that are not well-suited for redox chemistry involving oxidative addition and reductive elimination. wikipedia.org

The mechanism is believed to proceed through a concerted, four-centered transition state. libretexts.org The reaction is characterized by a highly ordered transition state, which is reflected in a highly negative entropy of activation. wikipedia.org

Sterically demanding m-terphenyl ligands have been crucial in the study of sigma-bond metathesis. They provide kinetic stabilization to the metal centers, allowing for the activation of otherwise unreactive bonds, such as C-H bonds in hydrocarbons. wikipedia.org Furthermore, investigations into metathesis and ligand redistribution reactions between distannynes and diplumbynes supported by m-terphenyl ligands have shown that these reactions likely proceed through the recombination of one-coordinate metal radical fragments. nih.gov

| Process | Description | Role of m-Terphenyl Ligands |

| Oxidative Addition | A substrate adds to a metal center, increasing its oxidation state. | Stabilization of low-coordinate metal centers. researchgate.net |

| Reductive Elimination | Two ligands couple and are eliminated from a metal center, decreasing its oxidation state. | Promotion of the product-forming step. berkeley.edu |

| Sigma-Bond Metathesis | Exchange of sigma bonds between a metal complex and a reagent without a change in oxidation state. libretexts.org | Kinetic stabilization of metal centers, enabling C-H activation. wikipedia.org |

Carbanion-Induced Cyclization and Transformation Mechanisms

Carbanions can induce significant transformations in aromatic systems. An approach for synthesizing functionalized m-terphenyls utilizes the ring transformation of 6-aryl-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles with propiophenone (B1677668) acting as a carbanion source. derpharmachemica.com This method is advantageous as it allows for the formation of the central benzene ring of the m-terphenyl system under mild, room temperature conditions. derpharmachemica.com

In other contexts, terphenyl derivatives can undergo cyclization reactions. For example, terphenyl derivatives containing OTBS (tert-butyldimethylsilyl) groups have been shown to undergo an irreversible cyclization to form triphenylenes upon deprotection with tetrabutylammonium (B224687) fluoride (B91410). nih.gov This particular transformation also serves as a chemodosimeter for fluoride ions. nih.gov

Electrochemical Activation Processes

Electrochemical methods can be employed to activate m-terphenyl systems and study their redox properties. While detailed electrochemical activation processes for m-terphenyl, 2,2''-diphenyl- are not extensively documented, studies on related substituted m-terphenyl group 12 complexes have been conducted. acs.org

Cyclic voltammetry experiments on these complexes showed a lack of redox events over a certain potential range, which was attributed to a large HOMO-LUMO gap predicted by theoretical calculations. acs.org The electronic properties of these m-terphenyl complexes, and thus their susceptibility to electrochemical activation, can be tuned by varying the substituents on the terphenyl ligand framework. nih.govacs.org This tuning is often quantified using Hammett constants, which correlate with observed shifts in NMR spectra. nih.gov The electrochemical behavior is critical for applications in areas like anion exchange membranes for water electrolysis, where polymeric terphenyl structures are utilized. researchgate.net

Future Directions and Emerging Research Avenues for M Terphenyl, 2,2 Diphenyl

Exploration of Novel Substitution Patterns and Derivatization Strategies

Future research is intensely focused on moving beyond simple m-terphenyl (B1677559) structures to create highly functionalized and sterically demanding derivatives. The goal is to fine-tune the electronic and steric properties of the molecule for specific applications.

Novel Synthetic Routes: While traditional methods like Suzuki-Miyaura coupling reactions remain prevalent for synthesizing m-terphenyl derivatives, researchers are exploring more efficient and versatile strategies. nih.gov Facile metal-free and solvent-free benzannulation reactions are being developed for the construction of m-terphenyl derivatives from readily available starting materials like aryl methyl ketones. researchgate.net These one-pot tandem reactions merge multiple steps, offering a more sustainable and economical approach. researchgate.net Another avenue is the exploration of [5C + 1C(N)] annulation strategies, which provide a metal-catalyst-free route to multifunctionalized terphenyls with high tolerance for various functional groups.

Derivatization for Tailored Properties: Systematic derivatization of the m-terphenyl core is a key strategy for manipulating its characteristics. This involves introducing a wide range of substituents to the peripheral phenyl rings or the central benzene (B151609) ring. For instance, incorporating electron-donor (D) and electron-acceptor (A) units with the m-terphenyl as a π-linker creates D–π–A dyad molecules with unique photophysical properties. nih.gov The electronic properties can be precisely controlled by tuning the strength of the acceptor group, such as cyanide or benzothiazole. nih.gov

Furthermore, the introduction of heterocyclic compounds, like 1,3,4-oxadiazole or 1,2,4-triazole, onto the m-terphenyl backbone is a promising strategy for developing materials with good electron affinity and low HOMO (Highest Occupied Molecular Orbital) levels, which are advantageous for applications in organic electronics. google.com The strategic placement of bulky substituents is also used to create sterically hindered environments around a central core, which is crucial for stabilizing reactive species in organometallic chemistry. wikipedia.orgnih.gov

| Strategy | Substituents | Resulting Property/Application | Reference |

|---|---|---|---|

| Donor-Acceptor Dyads | Triphenylamine (donor), Cyanide, Benzoxazole (acceptors) | Tunable photophysical properties, Intramolecular Charge Transfer (ICT) | nih.gov |

| Heterocyclic Substitution | 1,3,4-oxadiazole, 1,2,4-triazole | Enhanced electron affinity, Hole blocking materials for OLEDs | google.com |

| Para-Substitution on Flanking Rings | t-Bu, SiMe3, Cl, CF3 | Systematic tuning of electronic properties in metal complexes | nih.gov |

| Fluorination | Fluorine atoms | Enhanced nonlinear optical (NLO) properties | nih.gov |

Advanced Theoretical Predictions for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for guiding the design and understanding of novel m-terphenyl derivatives. nih.govsci-hub.se Advanced theoretical predictions offer profound insights into the relationships between molecular structure and material properties, accelerating the discovery of new functional molecules.

Future research will leverage these computational methods to:

Predict Electronic and Optical Properties: DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict key parameters like frontier molecular orbital (FMO) energies, excitation energies, and intramolecular charge transfer (ICT) processes. nih.govnih.gov These predictions are crucial for designing molecules with specific absorption and emission characteristics for applications in OLEDs and sensors. nih.govgoogle.com